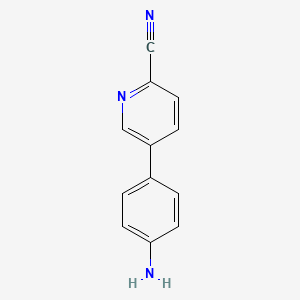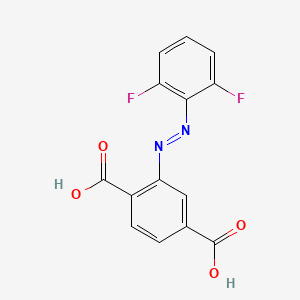
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid is an organic compound with the molecular formula C14H8F2N2O4 and a molecular weight of 306.22 g/mol This compound is characterized by the presence of a diazenyl group (-N=N-) linking a 2,6-difluorophenyl group to a terephthalic acid moiety
Métodos De Preparación
The synthesis of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid typically involves the diazotization of 2,6-difluoroaniline followed by a coupling reaction with terephthalic acid. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling processes . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including photoactive and fluorescent materials.
Mecanismo De Acción
The mechanism of action of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and properties. This photoisomerization can be exploited in the design of photoresponsive materials and molecular switches .
Comparación Con Compuestos Similares
(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid can be compared with other similar compounds, such as:
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound also contains a diazenyl group and exhibits photoactive properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the terephthalic acid moiety, which can influence its chemical and physical properties.
Propiedades
Fórmula molecular |
C14H8F2N2O4 |
|---|---|
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
2-[(2,6-difluorophenyl)diazenyl]terephthalic acid |
InChI |
InChI=1S/C14H8F2N2O4/c15-9-2-1-3-10(16)12(9)18-17-11-6-7(13(19)20)4-5-8(11)14(21)22/h1-6H,(H,19,20)(H,21,22) |
Clave InChI |
SPESAVKRRMKMQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


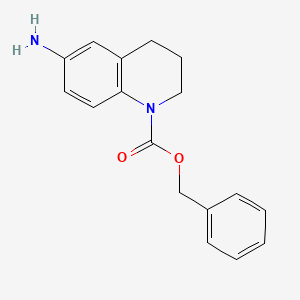
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
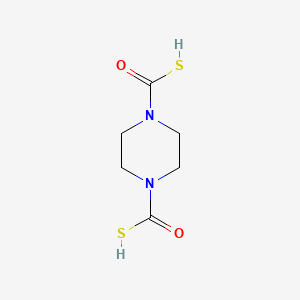
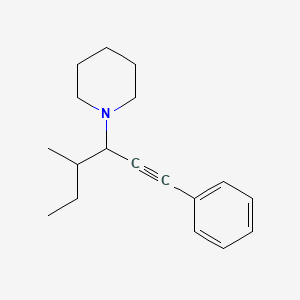
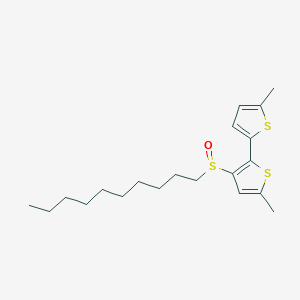
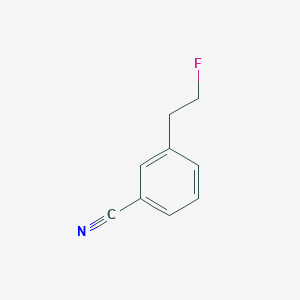
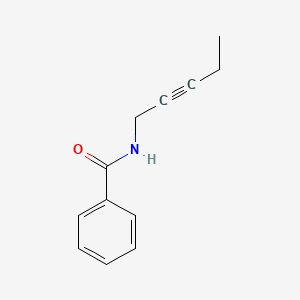
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)
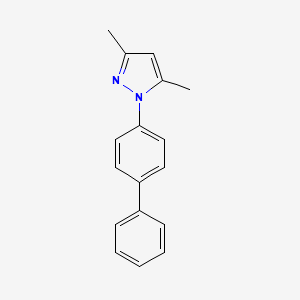
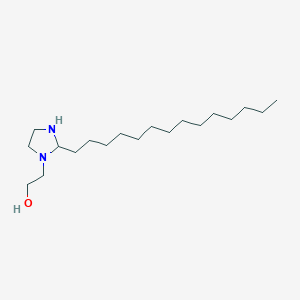
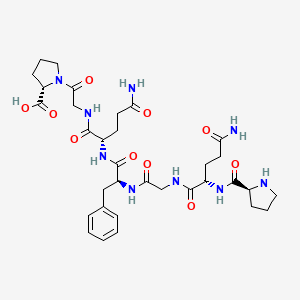
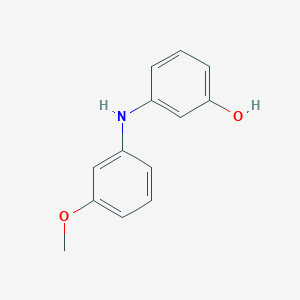
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
